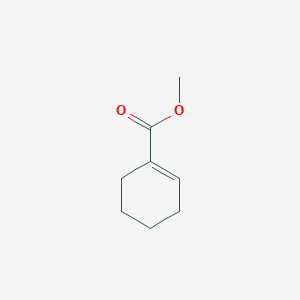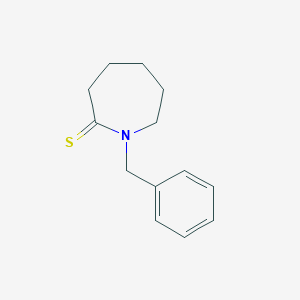
1-Benzylazepane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylazepane-2-thione, also known as BZT, is a chemical compound that belongs to the class of thioamides. It has been studied for its potential use in scientific research due to its unique properties and effects on the body.
Wirkmechanismus
1-Benzylazepane-2-thione acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can result in a variety of effects on the body. 1-Benzylazepane-2-thione has also been shown to have affinity for other neurotransmitter transporters, including the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects
1-Benzylazepane-2-thione has been shown to have a variety of effects on the body, including increased locomotor activity, enhanced cognitive function, and decreased appetite. It has also been shown to have potential as a treatment for depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzylazepane-2-thione in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, 1-Benzylazepane-2-thione has also been shown to have potential for abuse, which can be a limitation in certain types of experiments. Additionally, its effects on other neurotransmitter transporters can complicate the interpretation of results.
Zukünftige Richtungen
Future research on 1-Benzylazepane-2-thione could focus on its potential use in the development of drugs for the treatment of Parkinson's disease and addiction. It could also be studied for its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research could be done to investigate the potential for abuse and addiction associated with 1-Benzylazepane-2-thione.
Synthesemethoden
The synthesis of 1-Benzylazepane-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-benzylazepane-2-thione. This method has been shown to be effective in producing high yields of 1-Benzylazepane-2-thione with good purity.
Wissenschaftliche Forschungsanwendungen
1-Benzylazepane-2-thione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and addiction.
Eigenschaften
CAS-Nummer |
17642-90-9 |
|---|---|
Produktname |
1-Benzylazepane-2-thione |
Molekularformel |
C13H17NS |
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
1-benzylazepane-2-thione |
InChI |
InChI=1S/C13H17NS/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
NTVHIBSZRIPLLA-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
Synonyme |
2H-Azepine-2-thione, hexahydro-1-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



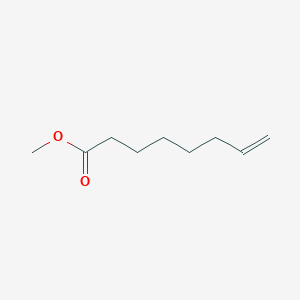
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
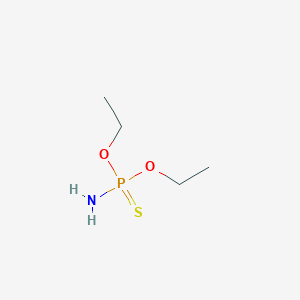
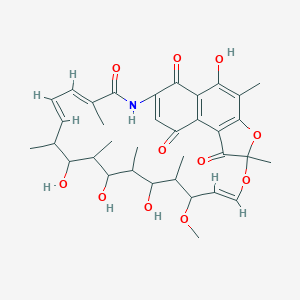
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
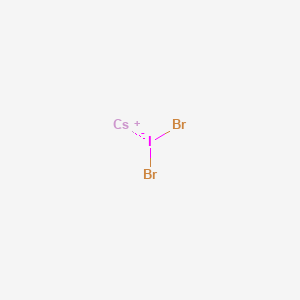
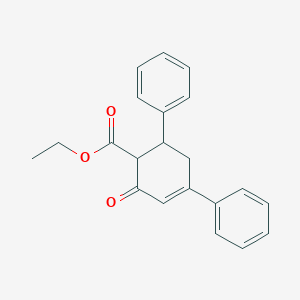
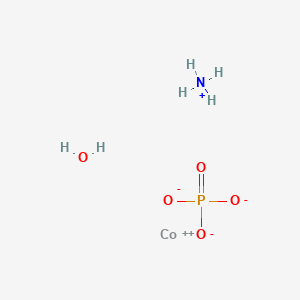
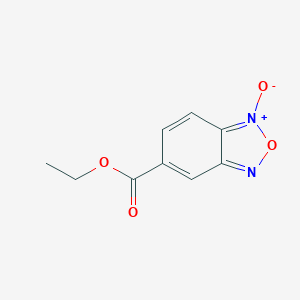
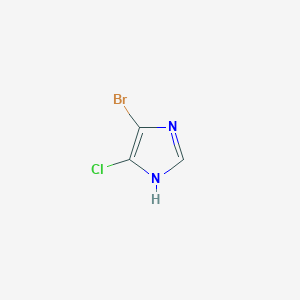
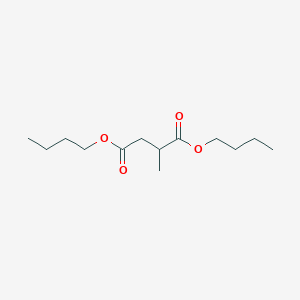
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
